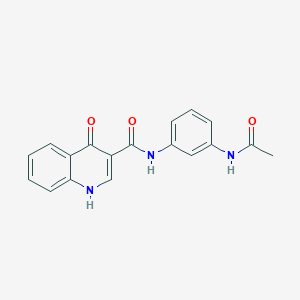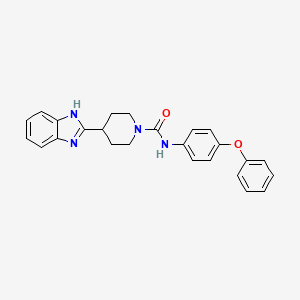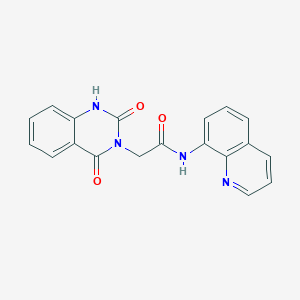![molecular formula C18H24FNO5S B10982190 {1-[({3-[(4-Fluorophenyl)sulfonyl]propanoyl}amino)methyl]cyclohexyl}acetic acid](/img/structure/B10982190.png)
{1-[({3-[(4-Fluorophenyl)sulfonyl]propanoyl}amino)methyl]cyclohexyl}acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{1-[({3-[(4-Fluorophenyl)sulfonyl]propanoyl}amino)methyl]cyclohexyl}acetic acid is a complex organic compound characterized by its unique structural features. This compound contains a cyclohexyl ring, an acetic acid moiety, and a fluorophenyl sulfonyl group, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {1-[({3-[(4-Fluorophenyl)sulfonyl]propanoyl}amino)methyl]cyclohexyl}acetic acid typically involves multiple steps, including the formation of the cyclohexyl ring, the introduction of the fluorophenyl sulfonyl group, and the attachment of the acetic acid moiety. Common reagents used in these reactions include cyclohexanone, 4-fluorobenzenesulfonyl chloride, and acetic anhydride. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
{1-[({3-[(4-Fluorophenyl)sulfonyl]propanoyl}amino)methyl]cyclohexyl}acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, {1-[({3-[(4-Fluorophenyl)sulfonyl]propanoyl}amino)methyl]cyclohexyl}acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in organic synthesis.
Biology
In biology, this compound may be used in studies involving enzyme inhibition, protein binding, and cellular signaling pathways. Its ability to interact with biological molecules makes it a useful tool for understanding various biochemical processes.
Medicine
In medicine, this compound may be investigated for its potential therapeutic effects. It could be used in the development of new drugs targeting specific diseases or conditions.
Industry
In industry, this compound may be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals. Its versatility and reactivity make it a valuable component in various industrial applications.
Mechanism of Action
The mechanism of action of {1-[({3-[(4-Fluorophenyl)sulfonyl]propanoyl}amino)methyl]cyclohexyl}acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Properties
Molecular Formula |
C18H24FNO5S |
|---|---|
Molecular Weight |
385.5 g/mol |
IUPAC Name |
2-[1-[[3-(4-fluorophenyl)sulfonylpropanoylamino]methyl]cyclohexyl]acetic acid |
InChI |
InChI=1S/C18H24FNO5S/c19-14-4-6-15(7-5-14)26(24,25)11-8-16(21)20-13-18(12-17(22)23)9-2-1-3-10-18/h4-7H,1-3,8-13H2,(H,20,21)(H,22,23) |
InChI Key |
SEJPYEHWNGDUCB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(CC(=O)O)CNC(=O)CCS(=O)(=O)C2=CC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2E)-5-cyclohexyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide](/img/structure/B10982114.png)

![N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide](/img/structure/B10982123.png)


![N-[(1S)-1-(1H-13-Benzodiazol-2-YL)ethyl]-2-{[1-(2-methoxyethyl)-1H-indol-4-YL]oxy}acetamide](/img/structure/B10982140.png)
![2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}-N-(quinolin-8-yl)acetamide](/img/structure/B10982156.png)
![2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}-N-(1-methyl-1H-benzimidazol-5-yl)acetamide](/img/structure/B10982162.png)
![3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-(1H-imidazol-4-yl)ethyl]propanamide](/img/structure/B10982166.png)
![2-[(2-hydroxy-3,4-dihydroquinolin-7-yl)oxy]-N-[5-(2-phenylethyl)-1H-1,2,4-triazol-3-yl]acetamide](/img/structure/B10982169.png)
![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)propanamide](/img/structure/B10982172.png)
![3-{1-[2-(4-methoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}-N-(6-methoxypyridin-3-yl)propanamide](/img/structure/B10982177.png)

![N-(1-methyl-1H-benzimidazol-5-yl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide](/img/structure/B10982189.png)
